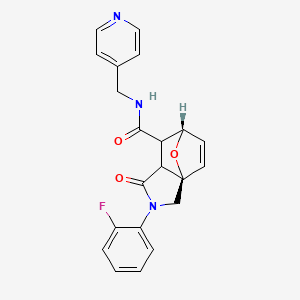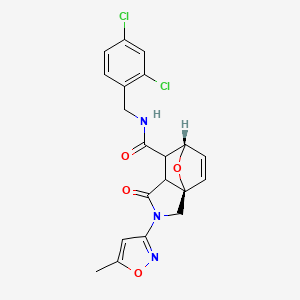![molecular formula C16H15F2N3O B13372244 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a cyclohexyl group and two fluorine atoms attached to the quinoxaline ring system
准备方法
The synthesis of 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one can be achieved through various synthetic routes. One common method involves the use of a post-Ugi modification strategy. This approach typically involves the following steps:
Ugi Reaction: The initial step involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a peptidomimetic scaffold.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrroloquinoxaline core.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
化学反应分析
2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
科学研究应用
2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antileishmanial agent.
Drug Discovery: Due to its unique structure, the compound serves as a valuable scaffold for the development of new therapeutic agents targeting various diseases.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.
作用机制
The mechanism of action of 2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit key enzymes involved in the survival and replication of the Leishmania parasite. This inhibition disrupts essential metabolic pathways, leading to the death of the parasite .
相似化合物的比较
2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring.
Fluorinated Quinoxalines: Compounds with similar fluorinated quinoxaline structures have been studied for their potential in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl group, which may contribute to its distinct biological activities and pharmacokinetic properties.
属性
分子式 |
C16H15F2N3O |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
2-cyclohexyl-6,7-difluoro-1H-pyrrolo[3,4-b]quinoxalin-3-one |
InChI |
InChI=1S/C16H15F2N3O/c17-10-6-12-13(7-11(10)18)20-15-14(19-12)8-21(16(15)22)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
InChI 键 |
QUAOHXDZIJGJFS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2CC3=NC4=CC(=C(C=C4N=C3C2=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chlorophenyl 1-methyl-1-[3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether](/img/structure/B13372162.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)
![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)
![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372181.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)


![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
